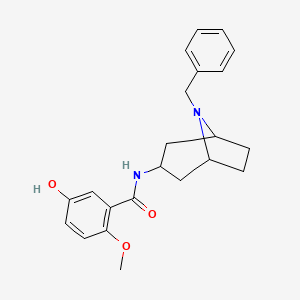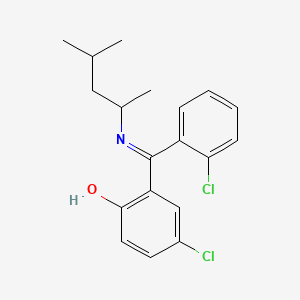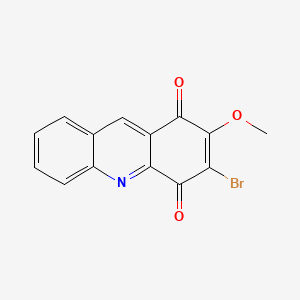
1,4-Acridinedione, 3-bromo-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Acridinedione, 3-bromo-2-methoxy- is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
The synthesis of 1,4-Acridinedione, 3-bromo-2-methoxy- typically involves multi-step synthetic routes. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the acridine ring using bromination with bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) . The methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH₃OH) as the nucleophile .
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
1,4-Acridinedione, 3-bromo-2-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds .
Scientific Research Applications
1,4-Acridinedione, 3-bromo-2-methoxy- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Acridinedione, 3-bromo-2-methoxy- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes involved in DNA replication and transcription . This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with proteins and other biomolecules, further contributing to its biological effects .
Comparison with Similar Compounds
1,4-Acridinedione, 3-bromo-2-methoxy- can be compared with other similar compounds such as:
Acriflavine: A well-known acridine derivative used as an antibacterial agent.
Proflavine: Another acridine derivative with antibacterial and antiseptic properties.
1,8-Acridinedione: A closely related compound with similar biological activities and applications.
The uniqueness of 1,4-Acridinedione, 3-bromo-2-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives .
Properties
CAS No. |
77282-37-2 |
|---|---|
Molecular Formula |
C14H8BrNO3 |
Molecular Weight |
318.12 g/mol |
IUPAC Name |
3-bromo-2-methoxyacridine-1,4-dione |
InChI |
InChI=1S/C14H8BrNO3/c1-19-14-10(15)13(18)11-8(12(14)17)6-7-4-2-3-5-9(7)16-11/h2-6H,1H3 |
InChI Key |
VBSQGPMTEQVKDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=NC3=CC=CC=C3C=C2C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)
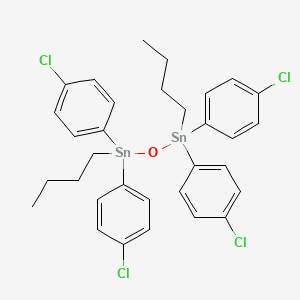
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
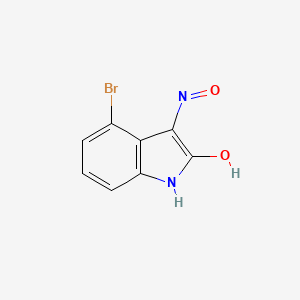
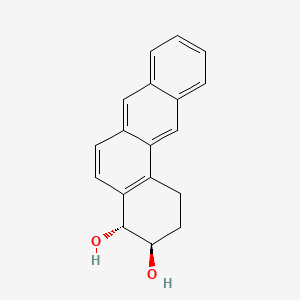

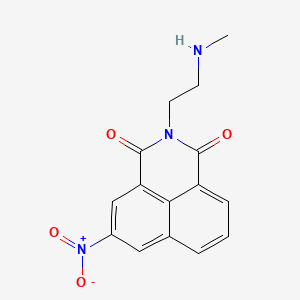
![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)
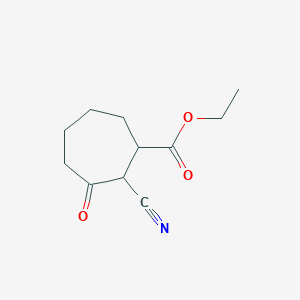

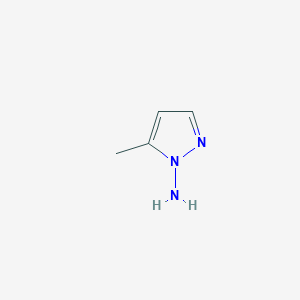
![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)
